molecular formula C22H15FN4O5S2 B2685311 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898411-23-9

4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2685311
CAS RN: 898411-23-9
M. Wt: 498.5
InChI Key: RXJYKLGNGYAEJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H15FN4O5S2. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Thiazole rings are often found in biologically active compounds .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Some novel compounds, including structural analogs of "4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide," have been synthesized and screened for antimicrobial activity. Research has shown that benzothiazoles and sulphonamide compounds possess pharmacologically significant therapeutic potentials due to their biodynamic properties. Fluorobenzothiazoles, in particular, have prompted the synthesis of novel compounds in hopes of identifying potent biodynamic agents. These compounds have been characterized through physical constants, solubility tests, TLC, and UV, IR spectral studies, followed by biological and pharmacological evaluation, especially for antimicrobial activities (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, related to the structural framework of "4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide," were synthesized and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. These compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, highlighting their potential in cancer research (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, R. Kasımoğulları, 2014).

Structure-Activity Relationships

In the quest for improving metabolic stability, various 6,5-heterocycles have been examined as alternatives to the benzothiazole ring, found in compounds similar to "4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide." This research aimed at reducing or eliminating metabolic deacetylation observed in certain compounds. One of the outcomes was the identification of compounds with similar in vitro potency and in vivo efficacy, highlighting the importance of structural modifications in enhancing drug properties (Markian M Stec et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly as antimicrobial and anticancer agents .

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O5S2/c23-16-6-10-19(11-7-16)34(31,32)26-17-8-4-14(5-9-17)21(28)25-22-24-20(13-33-22)15-2-1-3-18(12-15)27(29)30/h1-13,26H,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJYKLGNGYAEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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